![molecular formula C8H12N2 B12845690 4-Aminonorbornane-1-carbonitrile](/img/structure/B12845690.png)
4-Aminonorbornane-1-carbonitrile
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Overview
Description
4-Aminonorbornane-1-carbonitrile is a unique organic compound characterized by its norbornane core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminonorbornane-1-carbonitrile typically involves the photochemical excitation of a Schiff base precursor. This process leverages the N-centered radical character of the excited state species to facilitate a series of radical reactions that construct the norbornane core . This method is efficient as it requires no exogenous reagents, only solvent and photons.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the photochemical approach mentioned above represents a promising route due to its simplicity and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Aminonorbornane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Reagents like halogens or alkylating agents under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted norbornane compounds .
Scientific Research Applications
Medicinal Chemistry Applications
4-Aminonorbornane-1-carbonitrile serves as a structural framework for developing bioisosteres of aniline compounds. Anilines are widely used in pharmaceuticals, but their metabolic instability often limits their efficacy. The incorporation of this compound into drug design can enhance metabolic stability while retaining biological activity.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, one study evaluated novel pyrazolothiazole-based pyridine conjugates derived from this compound, revealing significant anti-proliferative effects against human cervix (HeLa), lung (NCI-H460), and prostate (PC-3) cancer cell lines. The most active compounds showed IC50 values ranging from 14.62 to 29.31 µM, indicating promising anticancer potential .
Biochemical Applications
In biochemical research, this compound has been utilized to study amino acid transport mechanisms. It has been shown to influence the uptake of amino acids in human trophoblast cells, providing insights into nutrient transport during pregnancy.
Case Study: Glucocorticoid Influence on Amino Acid Transport
A study assessed the impact of glucocorticoids on amino acid transport in primary human trophoblast cells, where this compound was used as an inhibitor in experiments measuring the uptake of radiolabeled amino acids. The results indicated that glucocorticoids significantly enhanced amino acid transport activity, with implications for understanding placental function and fetal development .
Synthetic Applications
The compound is also valuable in synthetic organic chemistry as a building block for more complex molecules. Its unique structure allows chemists to explore novel synthetic pathways and methodologies.
Case Study: Photochemical Synthesis
Recent advancements have showcased the use of photochemical methods to synthesize 1-aminonorbornanes from cyclopropylimines using light energy. This approach not only simplifies the synthesis process but also expands the utility of compounds like this compound in creating diverse chemical entities .
Data Summary Table
Mechanism of Action
The mechanism of action of 4-Aminonorbornane-1-carbonitrile involves its interaction with specific molecular targets. For instance, as a succinate dehydrogenase inhibitor, it disrupts the function of this enzyme, leading to the inhibition of fungal growth . The compound’s unique structure allows it to interact with various biological pathways, making it a valuable tool in research and development .
Comparison with Similar Compounds
1-Aminonorbornane: Shares a similar core structure but lacks the nitrile group.
Norbornane derivatives: Various derivatives with different functional groups attached to the norbornane core.
Uniqueness: 4-Aminonorbornane-1-carbonitrile stands out due to its combination of an amino group and a nitrile group on the norbornane core. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in research and industrial applications .
Biological Activity
4-Aminonorbornane-1-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antitumor, and other pharmacological effects.
Chemical Structure
This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The presence of the amino and nitrile functional groups plays a significant role in its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study indicated that derivatives of this compound showed potent activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.039 μg/mL to 0.078 μg/mL against specific pathogens such as Serratia marcescens and Clostridium perfringens .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound Derivative | Pathogen | MIC (μg/mL) |
---|---|---|
This compound | Serratia marcescens | 0.039 |
Clostridium perfringens | 0.078 |
Antitumor Activity
The antitumor potential of this compound has been investigated in various cancer cell lines. Research findings suggest that it has a cytotoxic effect on HepG2 liver cancer cells with an IC50 value ranging from 0.8 to 6.1 µM, indicating a strong potency compared to standard chemotherapeutics like Erlotinib (IC50 = 8.19 µM) .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
Cell Line | IC50 (µM) | Comparison to Erlotinib |
---|---|---|
HepG2 | 0.8 - 6.1 | More potent |
HFL-1 | 80.8 - 214.1 | Less potent |
WI-38 | 80.8 - 214.1 | Less potent |
The mechanism by which this compound exerts its biological effects is still being elucidated. Preliminary studies suggest that it may interfere with critical cellular pathways involved in cell proliferation and apoptosis, particularly in cancer cells . Additionally, its role in inhibiting amino acid transport has been noted, which may contribute to its overall efficacy .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Antimicrobial Efficacy : A case study demonstrated that the compound effectively inhibited bacterial growth in vitro, leading to further exploration of its use as an antimicrobial agent in clinical settings.
- Cancer Treatment : In vivo studies involving animal models have shown promising results in tumor reduction when treated with formulations containing this compound, warranting further clinical trials.
Properties
Molecular Formula |
C8H12N2 |
---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
4-aminobicyclo[2.2.1]heptane-1-carbonitrile |
InChI |
InChI=1S/C8H12N2/c9-6-7-1-3-8(10,5-7)4-2-7/h1-5,10H2 |
InChI Key |
KATONXOIALWFOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C2)C#N)N |
Origin of Product |
United States |
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